molecular formula C11H11F2NO2 B1429000 4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1344023-28-4

4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1429000
CAS No.: 1344023-28-4
M. Wt: 227.21 g/mol
InChI Key: BZKNJKWNSIUCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C11H11F2NO2 It is characterized by the presence of a pyrrolidine ring substituted with a 2,4-difluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid typically involves the reaction of 2,4-difluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group, often through oxidation or hydrolysis reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving multiple steps of purification such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the phenyl ring and the presence of the pyrrolidine ring.

Properties

IUPAC Name

4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c12-6-1-2-7(10(13)3-6)8-4-14-5-9(8)11(15)16/h1-3,8-9,14H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKNJKWNSIUCCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid
Customer
Q & A

Q1: What is significant about the synthetic route used to produce (3S,4R)-N-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid?

A1: The research highlights a novel and efficient asymmetric synthesis of (3S,4R)-N-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid. This five-step process is notable for being chromatography-free, achieving a 71% overall yield []. The key step involves a nitrile anion 5-exo-tet cyclization, which forms the pyrrolidine ring with high stereoselectivity, generating the desired 1,3,4-trisubstituted chiral pyrrolidine in >95% yield and 94-99% enantiomeric excess []. This method utilizes readily available starting materials and avoids tedious purification steps, making it attractive for potential large-scale applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.